

# In Vivo Efficacy and Toxicity of Liangshanin A: A Comparative Guide

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## Compound of Interest

Compound Name: *Liangshanin A*

Cat. No.: *B12437472*

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Initial literature searches did not yield specific in vivo efficacy and toxicity data for a compound named "**Liangshanin A**." To provide a comprehensive guide in the requested format for researchers, scientists, and drug development professionals, this document utilizes data for Bullatacin, a potent annonaceous acetogenin, as a representative example of a natural product with significant anti-tumor activity. The data presented herein is synthesized from multiple preclinical studies to offer insights into its therapeutic potential and associated toxicities.

## Comparative Efficacy of Bullatacin In Vivo

Bullatacin has demonstrated significant anti-tumor efficacy across various murine cancer models. Its performance, as documented in several key studies, is summarized below. For context, while direct head-to-head comparative studies with standard-of-care agents are limited in the publicly available literature, its potency has been noted to be substantial.

Compound	Animal Model	Tumor Model	Dosage	Efficacy
Bullatacin	Mice	H22 Hepatoma	5 doses of 25-50 µg/kg (i.p.)	~61% reduction in tumor growth[1]
Bullatacin	Normal Mice	L1210 Murine Leukemia	50 µg/kg/day	Effective in increasing lifespan[2]
Bullatacin	Athymic Mice	A2780 Human Ovarian Xenograft	50 µg/kg/day	Effective in inhibiting tumor growth[2]
Annonaceous Acetogenins (General)	Swiss Mice	Ehrlich Solid Tumor	1.25 mg/kg (single intratumoral)	38% reduction in tumor growth

## In Vivo Toxicity Profile of Bullatacin

The potent efficacy of Bullatacin is accompanied by a notable toxicity profile, which is a critical consideration for its therapeutic potential.

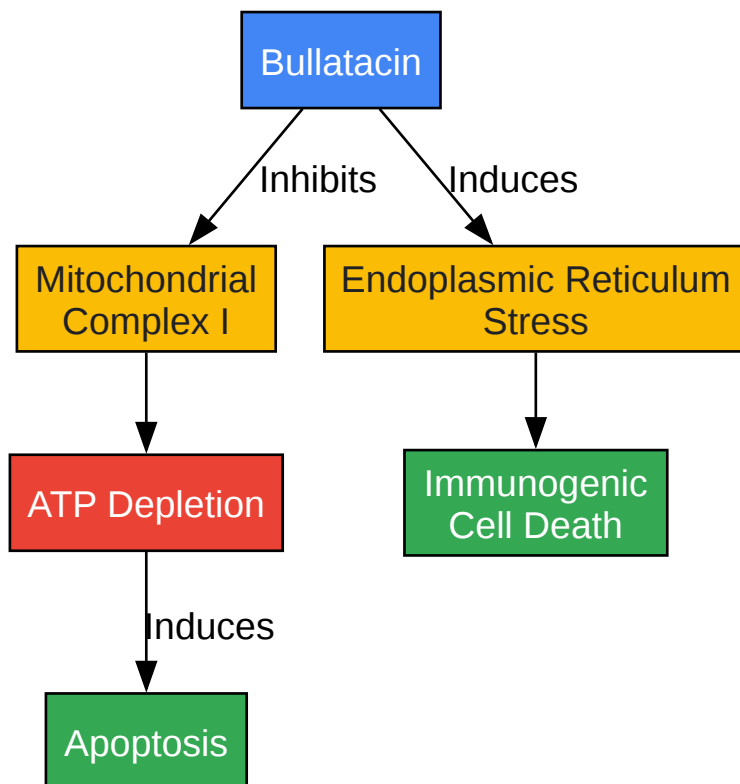
Compound	Animal Model	Dosage	Observed Toxicity
Bullatacin	C3HeB/FeJ Mice	≥ 1.4 mg/kg (single i.p.)	Lethal within 24 hours[3]
Bullatacin	Rats	Repeated administration for 3 weeks	Liver and kidney toxicity[1]
Bullatacin	Normal Mice	100 µg/kg (single i.p.)	No side effects observed[1]

## Mechanism of Action

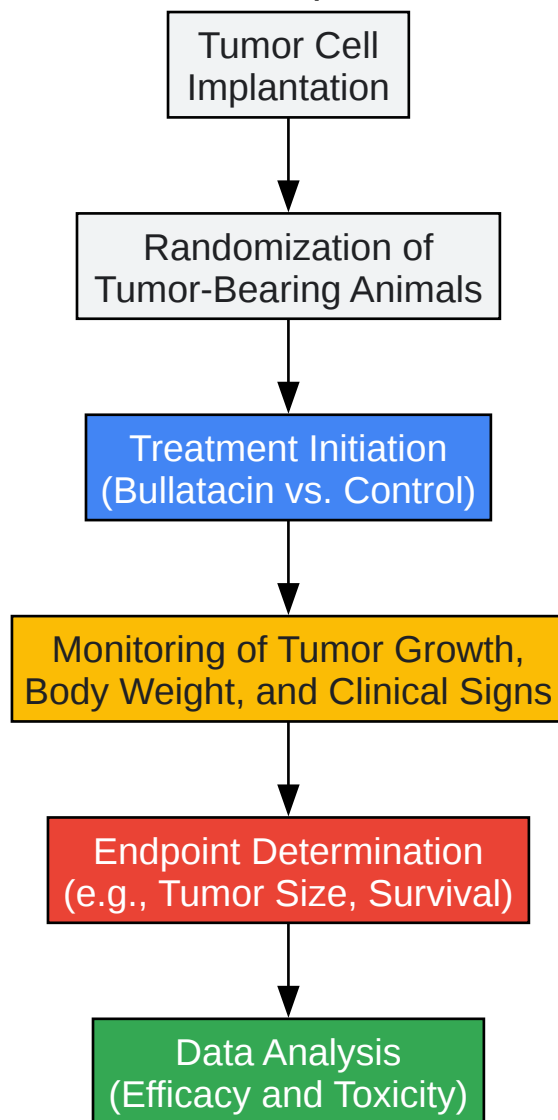
Bullatacin exerts its cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This

disruption of cellular energy production leads to ATP depletion and subsequently induces apoptosis. Recent studies also suggest that Bullatacin can induce immunogenic cell death (ICD) by activating endoplasmic reticulum stress, which may enhance the anti-tumor immune response.

## Mechanism of Action of Bullatacin



## Generalized In Vivo Experimental Workflow



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## References

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